

# 4-n-Boc-amino-3-methoxy-phenylboronic acid

## IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** 4-n-Boc-amino-3-methoxy-phenylboronic acid

**Cat. No.:** B1334049

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An In-depth Technical Guide to (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic Acid

## Introduction

(4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical compounds. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the creation of carbon-carbon bonds. The presence of the Boc-protected amine and the methoxy group on the phenyl ring allows for precise structural modifications, making it an important intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

## Chemical Identity and Properties

The compound is systematically named [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid.<sup>[1][2][3]</sup> It is also commonly referred to as **4-N-Boc-amino-3-methoxy-phenylboronic acid**.

## Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

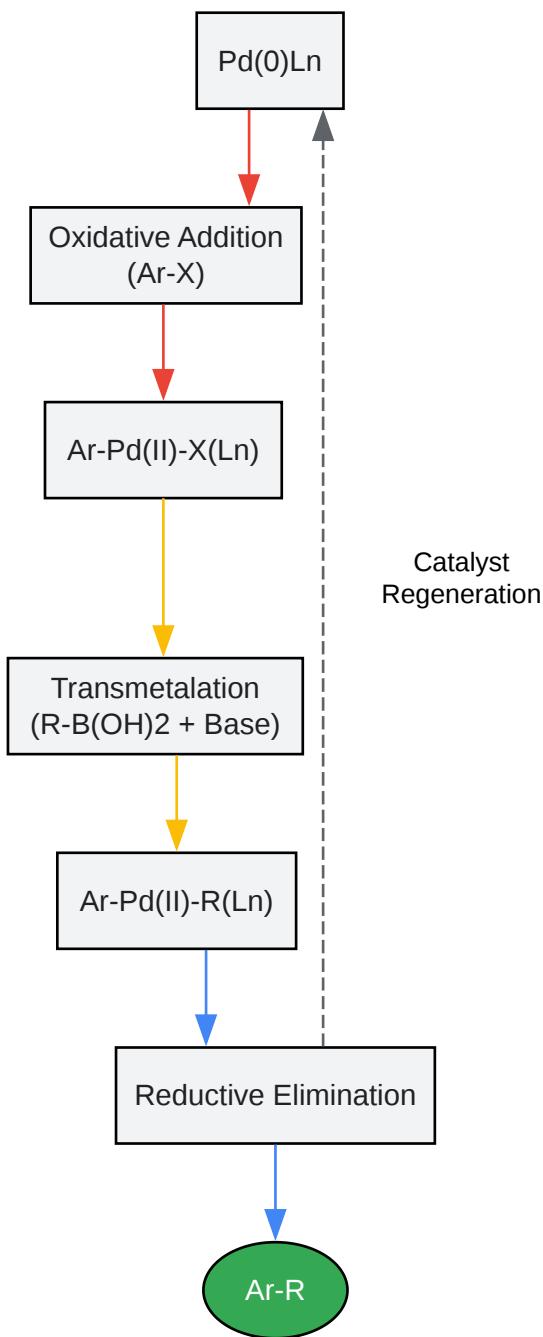
| Property          | Value   | Reference   |
|-------------------|---|---|
| IUPAC Name        | [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| CAS Number        | 669713-95-5   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C12H18BNO5  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 267.09 g/mol  | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Appearance        | Solid   | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Purity            | ≥95.0%  | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Storage Temp.     | 2-8°C   | <a href="#">[1]</a>   |

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high yields.

## Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

The following section details a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid.

## General Protocol for Suzuki-Miyaura Coupling

This procedure is a representative method and may require optimization based on the specific aryl halide used.

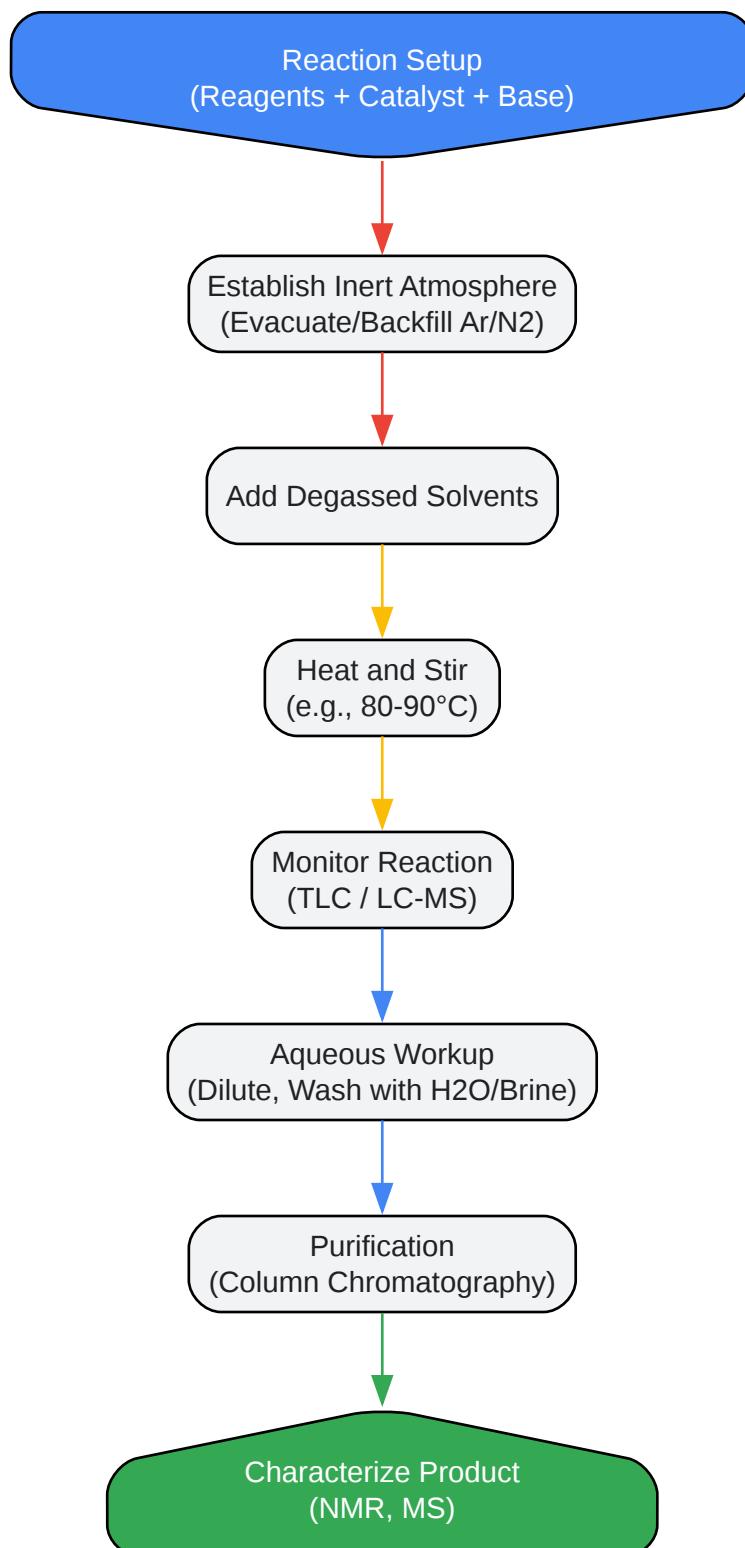
### Materials:

- (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 equivalents)
- Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) (0.03 - 0.05 equivalents)
- Base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{K}_2\text{CO}_3$ ) (2.0 - 3.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/ $\text{H}_2\text{O}$  4:1)

### Procedure:

- Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.03 eq).[\[6\]](#)[\[7\]](#)
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[\[6\]](#)
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[\[6\]](#)[\[7\]](#)
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-90°C) with vigorous stirring.[\[6\]](#)[\[7\]](#)
- Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[\[7\]](#)[\[8\]](#)
- Workup:

- Cool the reaction mixture to room temperature.
  - Dilute the mixture with an organic solvent like ethyl acetate.[7][8]
  - Transfer to a separatory funnel and wash with water and then with brine to remove the base and inorganic byproducts.[7][8]
- Purification:
    - Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.[7][9]
    - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[7][8]



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General experimental workflow for Suzuki-Miyaura coupling.

# Applications in Drug Discovery and Development

Boronic acids are crucial structural motifs in medicinal chemistry.[\[10\]](#) The Boc-protected aminophenyl boronic acid scaffold is a versatile starting point for the synthesis of inhibitors and modulators of various biological targets. The ability to readily form biaryl structures through Suzuki coupling allows medicinal chemists to explore structure-activity relationships (SAR) by introducing diverse substituents. This compound serves as a precursor for creating libraries of novel molecules for screening in drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[\[11\]](#)

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- To cite this document: BenchChem. [4-n-Boc-amino-3-methoxy-phenylboronic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:

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